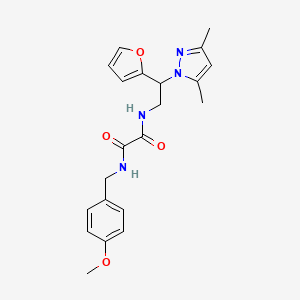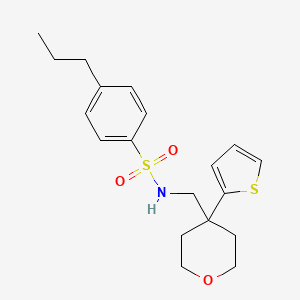![molecular formula C15H17N5O2 B2584662 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-59-2](/img/structure/B2584662.png)
7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been widely investigated for the design of new drugs due to the similarity of their chemical structure with that of the purine nucleobases, i.e., adenine and guanine .
Synthesis Analysis
The synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp), a related compound, was achieved by condensation of 2,4-pentanedione and 3-amino-4H-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as IR, UV-Vis-NIR, and single crystal X-ray diffraction . The structure of the compound is influenced by various types of extended hydrogen bonds and π–π interactions .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Co (II) complexes . Moreover, it can be used in the copper-catalyzed synthesis of triazole-linked glycohybrids .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are cyclic compounds with at least two different elements as ring members . The 1,2,4-triazolo[1,5-a]pyridine moiety, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds .
Microwave-Mediated Synthesis
The compound is used in microwave-mediated synthesis . This eco-friendly method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Antitumor Activity
Polycyclic systems containing this compound are reported to have antitumor activity . It can be used in the treatment of various types of cancer .
Treatment of Neurological Disorders
This compound is used in the treatment of neurological disorders such as Alzheimer’s disease and insomnia . It acts as a calcium channel modulator .
Antimalarial Activity
The compound is used in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Treatment of Cardiovascular Disorders
1,2,4-triazolo[1,5-a]pyridine compounds, which can be synthesized using this compound, are utilized in the treatment of cardiovascular disorders .
Treatment of Hyperproliferative Disorders
These types of compounds are also used in the treatment of hyperproliferative disorders .
Material Sciences Applications
Apart from its medicinal applications, this compound also has various applications in the material sciences fields .
Direcciones Futuras
The compound and its related compounds have shown promising potential in various applications, especially in drug design . Therefore, future research could focus on exploring its potential in various therapeutic applications, improving its synthesis methods, and investigating its mechanism of action.
Propiedades
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-12(14(16)21)13(10-4-6-11(22-3)7-5-10)20-15(17-8)18-9(2)19-20/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCHJSOSCDQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

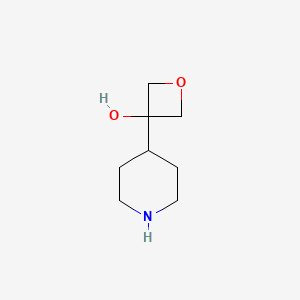
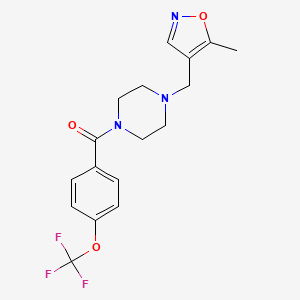
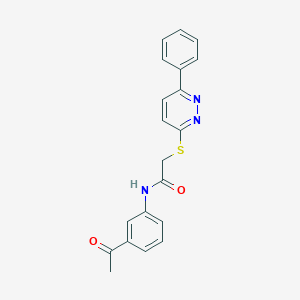
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)
![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)
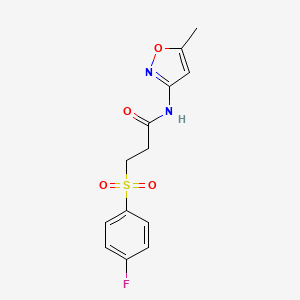
![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)
